molecular formula C17H18N4O3 B4510720 N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4510720
M. Wt: 326.35 g/mol
InChI Key: YYAJHGJDQNDVBY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,4-dimethoxyphenyl substituent and a 1H-pyrrol-1-yl group at the 5-position of the pyrazole ring. Its synthesis typically involves coupling reactions using activating agents such as EDCI/HOBt in DMF, as observed in analogous pyrazole-carboxamide derivatives .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-20-17(21-8-4-5-9-21)13(11-18-20)16(22)19-14-7-6-12(23-2)10-15(14)24-3/h4-11H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJHGJDQNDVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Substitution with Pyrrole: The pyrazole intermediate is then reacted with a pyrrole derivative under suitable conditions to introduce the pyrrole moiety.

    Introduction of the Carboxamide Group:

Industrial Production Methods: Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach can significantly reduce reaction times and improve overall efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidation of the pyrrole moiety can lead to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction of the carboxamide group results in the corresponding amine.

    Substitution: Substitution reactions can yield various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazole-Carboxamide Derivatives

Compound Name Substituents (Pyrazole Positions) Melting Point (°C) Yield (%) Molecular Formula Key Spectral Data (¹H-NMR/MS)
Target Compound 1-Me, 5-(pyrrol-1-yl), 4-CONH(2,4-OMePh) Not Reported Not Given C₁₇H₁₈N₄O₃ Not Available
1-(2-Fluorophenyl)-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 1-(2-FPh), 5-(pyrrol-1-yl), 4-CONH(CH₂Py) Not Reported Not Given C₂₁H₁₇FN₆O MS: [M+H]+ 401.1 (C₂₁H₁₇FN₆O)
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1-Me, 5-CONH(2,4-F₂Ph) Not Reported Not Given C₁₁H₁₀F₂N₃O MS: Not Provided
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Ph, 3-Me, 4-CONH(4-CN-1-Ph-pyrazol-5-yl), 5-Cl 133–135 68 C₂₁H₁₅ClN₆O ¹H-NMR (CDCl₃): δ 8.12 (s, 1H), 2.66 (s, 3H); MS: 403.1
N-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 1-Me, 3-Pr, 5-CONH(2,4-OMePh) Not Reported Not Given C₁₆H₂₁N₃O₃ Not Available

Key Observations :

  • Substituent Effects : The target compound’s 5-(pyrrol-1-yl) group distinguishes it from derivatives like 3a (5-Cl) and 3c (5-CN) , which exhibit higher molecular weights and varied polarities. The pyrrole moiety may enhance π-π stacking interactions in biological systems compared to halogens or nitriles.
  • Synthetic Yield : Analogous compounds (e.g., 3a–3p ) show moderate yields (62–71%) , suggesting that the target compound’s synthesis may require optimized coupling conditions.

Key Observations :

  • Activity Gaps : While the target compound’s biological data are unavailable, structurally related pyrazole-carboxamides demonstrate anticancer and kinase-inhibitory properties. The 5-(pyrrol-1-yl) group may confer unique binding interactions compared to isoxazole-based inhibitors (e.g., 28f ) .
  • Functional Groups and Target Affinity : The absence of a halogen (e.g., Cl in 3a ) or fluorophenyl group (e.g., ) may reduce off-target interactions but could also limit potency against specific enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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